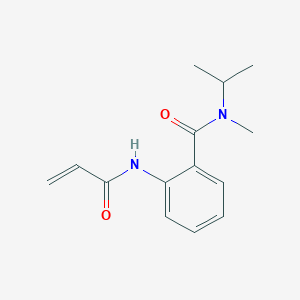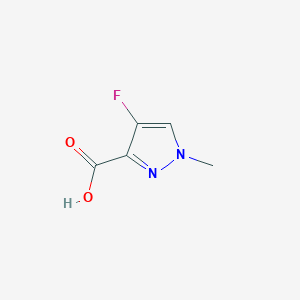
4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H5FN2O2 . It has a molecular weight of 144.11 .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions . Another method involves the use of dialkyl azodicarboxylates with substituted propargylamines . A more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .Molecular Structure Analysis
The InChI code for 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is 1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) . This indicates the presence of a fluorine atom, a methyl group, and a carboxylic acid group attached to the pyrazole ring .Scientific Research Applications
Chemical Synthesis
“4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid” is used in chemical synthesis . It’s a valuable intermediate in the synthesis of various organic compounds .
Antifungal Activity
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay . Most of them displayed moderate to excellent activities .
Medicinal Chemistry
This compound belongs to the section of Medicinal Chemistry . It’s used in the synthesis of novel antifungal agents .
Structure-Activity Relationships Study
The compound is used in the study of structure-activity relationships . It helps in understanding the relationship between the chemical structure of a molecule and its biological activity .
Preparation of Alkyl Ester
It’s used in the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester . This process provides a novel and economically advantageous method for the preparation of compounds of this formula .
Synthesis of Pyrazole Derivatives
“4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid” is used in the synthesis of pyrazole derivatives . These derivatives have a wide range of applications in medicinal chemistry .
Safety and Hazards
The safety information for 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is the mitochondrial respiratory chain enzyme complex II , also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate and transfers the electrons to ubiquinone .
Mode of Action
The compound interacts with its target, SDH, by inhibiting its activity .
Biochemical Pathways
By inhibiting SDH, 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source .
Pharmacokinetics
These properties, along with factors such as its lipophilicity and protein binding, would influence its bioavailability .
Result of Action
The inhibition of SDH by 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid leads to a decrease in cellular ATP levels, which can have various effects at the molecular and cellular levels . For instance, it can lead to cell death in organisms that rely heavily on aerobic respiration .
Action Environment
The action, efficacy, and stability of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Similarly, the presence of other substances, such as food or drugs, can affect its metabolism and excretion .
properties
IUPAC Name |
4-fluoro-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFPXGKBXKLYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2997903.png)
![5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2997905.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2997908.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
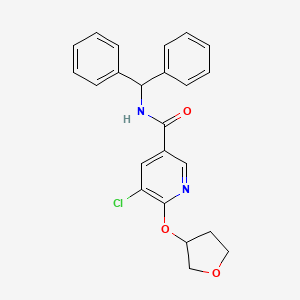
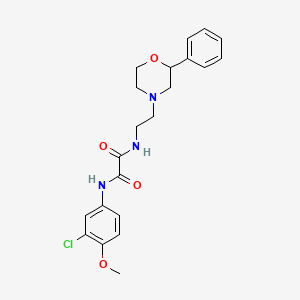
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)
![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)
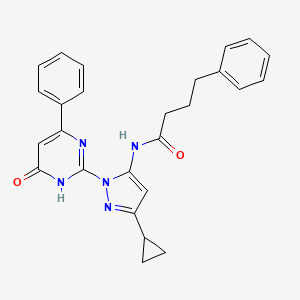
![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)
